Product Regioselectivity Reversal in Buchner Aromatic Addition: Rh₂(OAc)₄ vs. Rh₂(cap)₄
Under identical α‑diazoketone substrate 3a, Rh₂(OAc)₄ furnishes a 58:25:17 mixture of 4a:5a:6a products, whereas Rh₂(cap)₄ alters the distribution dramatically to 78:9:13, demonstrating that the ligand identity redirects the major reaction pathway [REFS‑1].
| Evidence Dimension | Product ratio (4a:5a:6a) in intramolecular Buchner reaction |
|---|---|
| Target Compound Data | 58 : 25 : 17 (Rh₂(OAc)₄) |
| Comparator Or Baseline | 78 : 9 : 13 (Rh₂(cap)₄) |
| Quantified Difference | Major product shifts from 58% (4a) to 78% (4a); secondary product 5a drops from 25% to 9% |
| Conditions | α‑Diazoketone 3a, 1 mol% catalyst, CH₂Cl₂ or (CH₂Cl)₂, 40 °C or 80 °C, 3 h; ratios determined by ¹H NMR analysis of reaction mixtures |
Why This Matters
For a synthetic chemist procuring catalyst, this 20‑point swing in the major product fraction means that substituting Rh₂(OAc)₄ with Rh₂(cap)₄ changes not just yield but the identity of the primary compound generated, making ligand choice a critical synthetic variable.
- [1] PMC3572838 Table 2. Catalyst screen for intramolecular aromatic addition of α‑diazoketone 3a. National Center for Biotechnology Information, 2014. https://pmc.ncbi.nlm.nih.gov/articles/PMC3572838/table/T2/ View Source
